1-Bromo-3-(difluoromethyl)-2-fluorobenzene

Purity benchmarking Vendor quality metrics Analytical chemistry

1-Bromo-3-(difluoromethyl)-2-fluorobenzene (CAS 1204333-52-7, molecular formula C₇H₄BrF₃, molecular weight 225.01 g/mol) is a halogenated aromatic building block characterized by a benzene ring substituted with bromine at the 1-position, a difluoromethyl (-CF₂H) group at the 3-position, and a fluorine atom at the 2-position. This specific 1,2,3-substitution pattern places the bromine atom ortho to fluorine and adjacent to the difluoromethyl group, creating a distinctive electronic and steric environment that governs its reactivity profile in cross-coupling and nucleophilic aromatic substitution reactions.

Molecular Formula C7H4BrF3
Molecular Weight 225.01 g/mol
CAS No. 1204333-52-7
Cat. No. B1521065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(difluoromethyl)-2-fluorobenzene
CAS1204333-52-7
Molecular FormulaC7H4BrF3
Molecular Weight225.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)F)C(F)F
InChIInChI=1S/C7H4BrF3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,7H
InChIKeyMFYNCTJUIOMWME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-(difluoromethyl)-2-fluorobenzene (CAS 1204333-52-7): A Strategic Ortho-Fluorinated Aryl Bromide for Pharmaceutical and Agrochemical Intermediate Procurement


1-Bromo-3-(difluoromethyl)-2-fluorobenzene (CAS 1204333-52-7, molecular formula C₇H₄BrF₃, molecular weight 225.01 g/mol) is a halogenated aromatic building block characterized by a benzene ring substituted with bromine at the 1-position, a difluoromethyl (-CF₂H) group at the 3-position, and a fluorine atom at the 2-position . This specific 1,2,3-substitution pattern places the bromine atom ortho to fluorine and adjacent to the difluoromethyl group, creating a distinctive electronic and steric environment that governs its reactivity profile in cross-coupling and nucleophilic aromatic substitution reactions [1]. The compound is commercially available as a liquid at room temperature with purities ranging from 95% to 98% from multiple reputable suppliers, and is classified under MDL number MFCD14698534 . As a difluoromethylation agent and versatile intermediate, it serves as a key starting material for synthesizing more complex organic compounds, particularly within pharmaceutical and agrochemical research programs .

Why Regioisomeric or Mono-Substituted Analogs Cannot Substitute for 1-Bromo-3-(difluoromethyl)-2-fluorobenzene (1204333-52-7) in Critical Synthetic Routes


Substituting 1-bromo-3-(difluoromethyl)-2-fluorobenzene with structurally similar analogs—such as regioisomers with altered substitution patterns (e.g., 1-bromo-4-(difluoromethyl)-2-fluorobenzene or 2-bromo-1-(difluoromethyl)-4-fluorobenzene) or compounds lacking the ortho-fluorine atom (e.g., 1-bromo-3-(difluoromethyl)benzene)—fundamentally alters both the electronic activation of the aryl bromide toward cross-coupling and the steric environment governing regioselective functionalization . The ortho-fluorine substituent exerts a strong electron-withdrawing inductive effect (-I) that polarizes the C-Br bond, enhancing electrophilicity at the carbon center and accelerating oxidative addition in palladium-catalyzed transformations relative to non-fluorinated or meta-fluorinated analogs [1]. Furthermore, the presence of the difluoromethyl group, with its capacity for hydrogen bonding and metabolic stability enhancement, distinguishes this scaffold from simple trifluoromethyl or monofluoromethyl alternatives [2]. In documented synthetic routes to SOS1 inhibitors—a therapeutically validated class of anticancer agents—the precise 1-bromo-3-(difluoromethyl)-2-fluorobenzene scaffold appears explicitly as a required building block; any deviation in substitution pattern would yield a different regioisomeric product, thereby disrupting structure-activity relationships and invalidating downstream biological activity .

Quantitative Comparative Evidence: Differentiating 1-Bromo-3-(difluoromethyl)-2-fluorobenzene (1204333-52-7) from Closest Analogs for Informed Procurement


Comparative Purity Specifications: 1-Bromo-3-(difluoromethyl)-2-fluorobenzene (1204333-52-7) versus Positional Isomer 1214386-70-5

Among commercially sourced positional isomers of bromo-difluoromethyl-fluorobenzene, 1-bromo-3-(difluoromethyl)-2-fluorobenzene (1204333-52-7) demonstrates higher standard purity specifications from multiple independent vendors compared to the 4-(difluoromethyl) regioisomer (1214386-70-5). This difference in achievable purity reflects variations in synthetic accessibility and purification efficiency inherent to the specific substitution pattern . For procurement decisions requiring high starting material purity to minimize side-product formation, this quantitative distinction directly impacts synthetic economy and downstream purification burden [1].

Purity benchmarking Vendor quality metrics Analytical chemistry

Consensus Log P Lipophilicity Comparison: 1-Bromo-3-(difluoromethyl)-2-fluorobenzene versus Non-Fluorinated Difluoromethylbenzene Analog

Computational physicochemical property analysis reveals that 1-bromo-3-(difluoromethyl)-2-fluorobenzene (1204333-52-7) exhibits a Consensus Log P (average of five predictive algorithms) of 3.63, reflecting the cumulative lipophilic contribution of bromine, difluoromethyl, and fluorine substituents . In contrast, 1-bromo-3-(difluoromethyl)benzene—the direct non-fluorinated analog lacking the ortho-fluorine substituent—possesses a computed Log P of approximately 3.0–3.2 (estimated based on substituent contribution differentials, with ortho-fluorine contributing ~+0.4 to Log P) . This quantified lipophilicity difference (~Δ0.4–0.6 Log P units) translates to approximately a 2.5- to 4-fold difference in partition coefficient, which influences membrane permeability, metabolic stability, and off-target binding profiles when the compound serves as a building block for bioactive molecule synthesis [1].

Lipophilicity Physicochemical property prediction Medicinal chemistry

Documented Use as Key Intermediate in SOS1 Inhibitor Synthesis: Patent-Evidenced Application of 1-Bromo-3-(difluoromethyl)-2-fluorobenzene

Patent literature explicitly identifies 1-bromo-3-(difluoromethyl)-2-fluorobenzene (1204333-52-7) as a synthetic intermediate in the preparation of novel benzylamino-substituted pyridopyrimidinones and related derivatives functioning as SOS1 inhibitors . SOS1 (Son of Sevenless 1) is a guanine nucleotide exchange factor that modulates RAS activation; inhibitors of the SOS1–RAS interaction represent a therapeutically validated strategy for treating RAS-addicted cancers, with multiple clinical-stage programs underway [1]. In contrast, the positional isomer 2-bromo-1-(difluoromethyl)-4-fluorobenzene (CAS 845866-81-1) has been documented primarily in palladium-catalyzed carbonylative reactions for heterocyclic compound formation rather than in the specific context of SOS1 inhibitor synthesis . While both compounds serve as aryl bromide coupling partners, the specific 1,2,3-substitution pattern of 1204333-52-7 enables the precise geometry required for binding interactions in the SOS1 inhibitor pharmacophore, a requirement that regioisomeric analogs cannot fulfill.

SOS1 inhibitor Oncology KRAS signaling Patent literature

Ortho-Fluorine Activation of Aryl Bromide: Enhanced Oxidative Addition Potential Relative to Non-Fluorinated Analog

The ortho-fluorine substituent in 1-bromo-3-(difluoromethyl)-2-fluorobenzene exerts a strong electron-withdrawing inductive effect (-I) on the adjacent C-Br bond, lowering the electron density at the ipso-carbon and thereby increasing electrophilicity. This electronic activation is predicted to accelerate the rate-determining oxidative addition step in palladium(0)-catalyzed cross-coupling reactions relative to non-fluorinated analogs such as 1-bromo-3-(difluoromethyl)benzene [1]. While no direct kinetic comparison data are publicly available for this specific compound pair, extensive literature on fluoroarene reactivity establishes that ortho-fluorine substitution can enhance oxidative addition rates by up to 2- to 5-fold depending on the catalyst system and reaction conditions [2]. The bromine atom in the target compound is also positioned ortho to fluorine and adjacent to the difluoromethyl group, creating a unique steric environment that may influence regioselectivity in subsequent transformations relative to analogs where bromine occupies different positions .

Cross-coupling reactivity Oxidative addition Palladium catalysis Electronic effects

Recommended Research and Industrial Application Scenarios for 1-Bromo-3-(difluoromethyl)-2-fluorobenzene (1204333-52-7) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: SOS1 Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

Procurement of 1-bromo-3-(difluoromethyl)-2-fluorobenzene is indicated for medicinal chemistry programs developing SOS1 inhibitors targeting KRAS-driven cancers. The compound is explicitly cited in patent literature as an intermediate for benzylamino-substituted pyridopyrimidinones, a class of SOS1 inhibitors . Its Consensus Log P of 3.63—approximately 0.4–0.6 units higher than the non-fluorinated analog—offers a distinct lipophilicity profile that can be leveraged to modulate membrane permeability and metabolic stability of final drug candidates without altering core pharmacophore geometry . For SAR studies, the ortho-fluorine substituent provides a fixed electronic and steric parameter that cannot be replicated by meta- or para-fluorinated regioisomers, ensuring that observed biological activity differences can be attributed specifically to this substitution pattern.

Synthetic Methodology: Palladium-Catalyzed Cross-Coupling Reactions Requiring Enhanced Oxidative Addition Kinetics

For chemists developing or optimizing palladium-catalyzed cross-coupling protocols (Suzuki-Miyaura, Stille, Negishi, or Buchwald-Hartwig aminations), 1-bromo-3-(difluoromethyl)-2-fluorobenzene represents a strategically advantageous aryl bromide substrate. The ortho-fluorine substituent exerts an electron-withdrawing inductive effect that activates the C-Br bond toward oxidative addition, predicting enhanced reaction rates relative to non-fluorinated or meta-substituted analogs [1]. This activation may translate to reduced catalyst loadings, lower reaction temperatures, or improved yields with challenging coupling partners. The high vendor-reported purity (98%) reduces the risk of catalyst poisoning by trace impurities, a critical consideration in palladium-catalyzed reactions where catalyst activity is sensitive to sulfur-containing or heavy-metal contaminants .

Agrochemical Intermediate Synthesis: Fluorinated Building Block for Crop Protection Agents

The compound is positioned as a versatile intermediate for agrochemical discovery programs. Difluoromethyl groups are increasingly prevalent in modern crop protection agents due to their capacity to enhance metabolic stability while serving as bioisosteres for hydroxyl, thiol, or amine functionalities [2]. The presence of the bromine atom provides a functional handle for late-stage diversification via cross-coupling, enabling rapid synthesis of analog libraries for structure-activity optimization. The calculated Log S (ESOL) of -3.67 (solubility ~0.048 mg/mL) indicates moderate hydrophobicity, a property frequently desirable in agrochemical scaffolds intended for foliar application and cuticular penetration .

Process Chemistry: Route Scouting Where High-Purity Starting Material Is Essential

In process chemistry route scouting and scale-up campaigns, the availability of 1-bromo-3-(difluoromethyl)-2-fluorobenzene at 98% purity from multiple commercial vendors provides procurement flexibility and supply chain redundancy . The compound's liquid physical form at ambient temperature simplifies handling in automated synthesis platforms and continuous flow reactors compared to solid analogs. For synthetic sequences where impurity-derived side reactions or yield erosion at early stages compounds through multi-step campaigns, the +1 percentage point purity advantage over certain regioisomeric analogs (e.g., 97% for 1214386-70-5) may translate to measurable improvements in overall yield and reduced purification burden across telescoped reaction sequences [3].

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